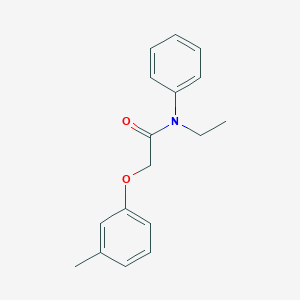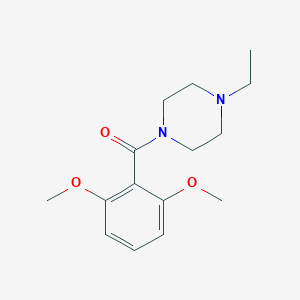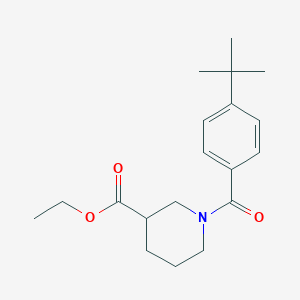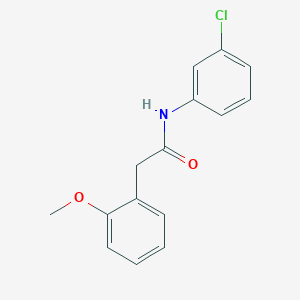![molecular formula C17H21NO4 B261950 3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B261950.png)
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one is a chemical compound with potential applications in scientific research. This compound is also known as AG-879 and has been the subject of extensive research due to its ability to inhibit certain enzymes and proteins.
作用机制
AG-879 works by inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This enzyme is involved in the regulation of cell growth and division, and its overexpression has been linked to the development and progression of cancer. By inhibiting EGFR, AG-879 can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, AG-879 has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell signaling and gene expression. AG-879 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using AG-879 in lab experiments is its specificity for EGFR tyrosine kinase. This allows researchers to target this enzyme specifically, without affecting other cellular processes. However, one limitation of using AG-879 is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are several potential future directions for research involving AG-879. One area of interest is in the development of new cancer therapies that target EGFR and other related enzymes and proteins. Another potential direction is in the study of the mechanisms underlying the anti-inflammatory properties of AG-879, which could lead to the development of new treatments for inflammatory diseases. Finally, there is potential for the development of new synthetic methods for AG-879, which could improve its availability and reduce its cost for scientific research.
合成方法
The synthesis of 3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one involves several steps, including the condensation of 3-butyl-4-hydroxy-7-methoxy-2H-chromen-2-one with N-hydroxyethanimidamide, followed by the addition of methyl iodide and potassium carbonate. The resulting product is then purified through column chromatography to yield the final compound.
科学研究应用
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have potential applications in scientific research. One area of interest is in the study of cancer, as AG-879 has been found to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and metastasis.
属性
产品名称 |
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one |
|---|---|
分子式 |
C17H21NO4 |
分子量 |
303.35 g/mol |
IUPAC 名称 |
3-butyl-8-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C17H21NO4/c1-5-6-7-13-10(2)12-8-9-14(21-4)15(11(3)18-20)16(12)22-17(13)19/h8-9,20H,5-7H2,1-4H3/b18-11- |
InChI 键 |
OSYHJZZOECHPER-WQRHYEAKSA-N |
手性 SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)/C(=N\O)/C)OC1=O)C |
SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C |
规范 SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






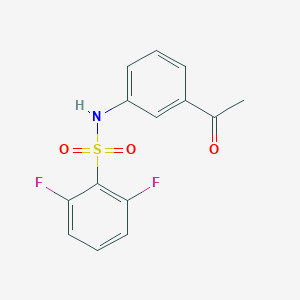
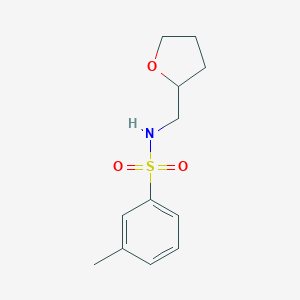
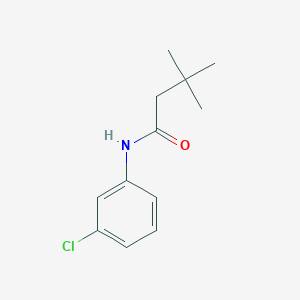
![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)
